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Centriolin (2174-2182)

Cat. No.: B1575440
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Description

Centriolin (2174-2182) is a strategically designed peptide reagent that facilitates advanced investigation of centrosome dynamics and cell cycle regulation. As a critical reagent in cell biology research, this compound enables studies of centriole duplication, a precisely controlled process that occurs once per cell cycle and is essential for maintaining genomic stability. Researchers utilize Centriolin (2174-2182) to explore the complex network of protein interactions that govern centrosome function, particularly those involving centriolar satellites and their regulatory influence on centriole assembly . The centrosome, consisting of a pair of centrioles and surrounding pericentriolar material (PCM), serves as the primary microtubule-organizing center in animal cells and plays a crucial role in mitotic spindle formation, cellular organization, and cilium formation. Centriolin (2174-2182) provides research value through its application in studying key centrosomal components including PLK4, CEP192, CEP152, and CEP63, which collectively regulate the centriole duplication process . This peptide has become particularly valuable for investigating how centriolar satellites—granules localized around the centrosome—contribute to regulating centriole duplication through proteins such as CCDC14 and KIAA0753, which respectively negatively and positively influence duplication events and CEP63 localization . The mechanism of action of Centriolin (2174-2182) involves its interaction with centrosomal protein complexes, allowing researchers to dissect the scaffold functions of proteins like CEP152 in PCM recruitment and Plk4 localization . This reagent has enabled significant advances in understanding how selective chemical crosslinking reveals native complexes such as Cep57-Cep63-Cep152, providing insight into the architectural organization of centrosomal components . Additionally, Centriolin (2174-2182) supports research on cell cycle coordination, particularly the relationship between centriole duplication and DNA replication, and has applications in studying disease models associated with centrosome dysfunction, including microcephaly, ciliopathies, and cancer, where altered centriole duplication can contribute to genomic instability and tumor progression. This product is distributed For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should implement proper handling procedures for peptide reagents, including storage at recommended temperatures and use of appropriate personal protective equipment during experimental procedures.

Properties

sequence

NLNQFLPEL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Centriolin (2174-2182)

Origin of Product

United States

Molecular Identity and Structural Features of Centriolin

Gene Encoding Centriolin (CNTRL) and Transcriptional Regulation

The protein Centriolin is encoded by the CNTRL gene in humans. scbt.comgenecards.org This gene is located on the long arm of chromosome 9 at position 9q33.2. nih.govwikipedia.org The CNTRL gene is extensive, spanning approximately 100 kilobases and comprising 44 exons and 43 introns. nih.gov The translational start site for the Centriolin protein is located within the third exon. nih.gov

The regulation of the CNTRL gene is integral to coordinating various biological processes, including cell-cycle progression and immune responses. maayanlab.cloud While the precise mechanisms of its transcriptional regulation are still under investigation, it is understood that a complex network of factors ensures its proper expression, which is vital for accurate cell division and the formation of cilia. maayanlab.cloud

Protein Isoforms and Variants of Centriolin

The CNTRL gene gives rise to multiple protein isoforms through alternative splicing. nih.govuniprot.org These isoforms are different versions of the Centriolin protein that can have varying lengths and compositions. The National Center for Biotechnology Information (NCBI) has documented several reviewed isoforms, including isoform 1 (NP_008949.4), isoform 2 (NP_001317691.1), and others. nih.gov Additionally, numerous predicted isoforms, designated with "XP_" prefixes, exist. nih.gov The UniProt database also lists several computationally mapped potential isoforms for both human and mouse Centriolin. uniprot.orgidentifiers.org

Genetic variations within the CNTRL gene can lead to different protein variants. One such documented variant is a change from Valine to Isoleucine at position 56 (V56I). expasy.org This particular variant results in a substitution of one hydrophobic amino acid for another of a similar size. expasy.org

Interactive Table: Known Isoforms of Human Centriolin

Isoform NameNCBI Accession NumberStatus
Isoform 1NP_008949.4Reviewed
Isoform 2NP_001317691.1Reviewed
Isoform 3NP_001356821.1Reviewed
Isoform 4NP_001356822.1Reviewed
Isoform 5NP_001356823.1Reviewed
Isoform 6NP_001356824.1Reviewed
Isoform 7NP_001356825.1Reviewed
Isoform X1XP_047278623.1Predicted
Isoform X2XP_047278625.1Predicted
Isoform X5XP_047278627.1Predicted

Primary, Secondary, and Tertiary Structural Elements of Centriolin

The structure of Centriolin is complex, featuring several key domains that contribute to its function. The primary structure refers to the linear sequence of amino acids, while the secondary and tertiary structures describe its three-dimensional shape.

A significant portion of the Centriolin protein is predicted to consist of coiled-coil domains. researchgate.net These are structural motifs where two to seven alpha-helices are coiled together, playing a crucial role in protein-protein interactions. wikipedia.org In Centriolin, these domains are thought to act as scaffolds, helping to recruit other proteins to the centrosome and midbody during cell division. researchgate.netplos.org This scaffolding function is essential for the proper assembly of the protein complexes required for cytokinesis. researchgate.net

Centriolin contains Leucine-Rich Repeat (LRR) domains. nih.govuniprot.org LRRs are sequence motifs of 20-29 residues that are present in many proteins and are known to be involved in protein-protein interactions. nih.gov The LRR domains in Centriolin belong to the ribonuclease inhibitor (RI)-like subfamily. nih.gov These domains contribute to the protein's ability to interact with other cellular components.

Centriolin possesses a domain that shares homology with Nud1p and Cdc11p, proteins found in budding and fission yeast, respectively. genecards.orgresearchgate.netnih.gov In yeast, these proteins are components of the spindle pole body (the yeast equivalent of the centrosome) and are involved in regulating the final stages of mitosis. nih.govnih.gov

This Nud1p/Cdc11p homology domain in Centriolin is critical for its function in cytokinesis. genecards.orgnih.gov It has been shown to interact with Sec15, a component of the exocyst complex, and is required for anchoring exocyst and SNARE complexes at the midbody. nih.gov This anchoring is essential for the vesicle-mediated abscission, the final separation of the two daughter cells. nih.gov The domain also binds to Bub2p, another protein involved in the mitotic exit network in yeast. nih.gov The presence and function of this domain highlight a conserved mechanism for regulating cytokinesis from yeast to humans. researchgate.net

Evolutionary Conservation of Centriolin and its Homologs

Centriolin and its core functions appear to be evolutionarily conserved across a wide range of species. researchgate.netnih.gov Homologs of Centriolin have been identified in various organisms, from yeast to mammals. nih.gov

The Nud1p protein in Saccharomyces cerevisiae (budding yeast) and the Cdc11p protein in Schizosaccharomyces pombe (fission yeast) are considered homologs of human Centriolin. researchgate.netnih.gov These yeast proteins are components of the spindle pole body and are crucial for mitotic exit and cytokinesis, similar to Centriolin's role in vertebrate cells. nih.govannualreviews.org

The conservation extends to the sequence level. For example, a guide RNA sequence designed to target the human CNTRL gene is identical to the corresponding sequences in the centriolin homologs of nearly all mammalian species whose genomes have been sequenced. nih.gov This high degree of conservation suggests that Centriolin's fundamental role in cell division has been maintained throughout evolution. nih.govuzh.ch This conservation makes Centriolin a valuable subject for comparative studies to understand the fundamental mechanisms of cell division across different organisms.

Interactive Table: Homologs of Human Centriolin

OrganismHomologKey Function(s)
Saccharomyces cerevisiae (Budding Yeast)Nud1pSpindle pole body inheritance in meiosis, regulation of mitotic exit. nih.gov
Schizosaccharomyces pombe (Fission Yeast)Cdc11pScaffold protein of the spindle pole body, essential for septation initiation network signaling. nih.gov
Mus musculus (Mouse)Centriolin (Cntrl)Localizes to centrosomes, involved in cell cycle progression. identifiers.org
Drosophila melanogaster (Fruit Fly)TACCPart of a family of proteins that concentrate at centrosomes. atlasgeneticsoncology.org

Analysis of Centriolin Homologs Across Eukaryotic Species

Centriolin, a key protein in cell division, is a highly conserved molecule found across a wide range of eukaryotic species. nih.gov Its structural and functional conservation underscores its fundamental role in cellular processes. Analysis of its homologs reveals a pattern of evolution that points to a common ancestral protein involved in the organization of microtubule-organizing centers (MTOCs) and the regulation of cytokinesis.

Homologs of human Centriolin have been identified in various species, from vertebrates to yeast. In mammals, the protein is highly conserved. For instance, a guide RNA sequence targeting human Centriolin is identical to the corresponding sequences in the Centriolin homologs of nearly all mammalian species whose genomes have been sequenced, highlighting its evolutionary stability. nih.gov Immunofluorescence studies have confirmed the presence of Centriolin at the centrosomes in a variety of species, including humans, monkeys, hamsters, mice, and the frog Xenopus laevis. nih.gov

The most well-characterized homologs of Centriolin are found in yeast. In the budding yeast Saccharomyces cerevisiae, the homologous protein is Nud1p. nih.govembopress.orgembopress.org In the fission yeast Schizosaccharomyces pombe, the homolog is Cdc11p. h1.conih.govmolbiolcell.org These yeast proteins are components of the spindle pole body (SPB), the functional equivalent of the centrosome in yeast. embopress.org A specific region near the N-terminus of human Centriolin shares significant sequence homology with Nud1p and Cdc11p. rupress.orgresearchgate.net This domain is critical for Centriolin's function in the final stages of cell division. rupress.orggenecards.org

The conservation of Centriolin and its homologs across such a vast evolutionary distance points to its indispensable role in fundamental cellular activities. The table below provides a summary of key Centriolin homologs in different model organisms.

SpeciesHomologCellular LocationKey Function
Homo sapiens (Human)Centriolin (CEP110/CNTRL)Maternal Centriole, MidbodyCytokinesis, Cell Cycle Progression
Saccharomyces cerevisiae (Budding Yeast)Nud1pSpindle Pole Body (SPB)Mitotic Exit Network (MEN) Scaffolding
Schizosaccharomyces pombe (Fission Yeast)Cdc11pSpindle Pole Body (SPB)Septation Initiation Network (SIN) Scaffolding
Xenopus laevis (African Clawed Frog)CentriolinCentrosomeCytokinesis
Mus musculus (Mouse)CentriolinCentrosomeCytokinesis

Functional Divergence and Conservation in Model Organisms (e.g., Yeast Nud1p, Cdc11p)

While the overarching function of Centriolin and its yeast homologs—Nud1p and Cdc11p—in regulating the final stages of mitosis and cytokinesis is conserved, there are notable instances of functional divergence that reflect the different cellular contexts of yeast and higher eukaryotes. mdpi.comannualreviews.org

Functional Conservation:

The primary conserved function lies in their role as scaffolds within microtubule-organizing centers. annualreviews.org In yeast, Nud1p and Cdc11p are crucial for anchoring signaling pathways to the SPB. nih.govh1.conih.gov Nud1p in S. cerevisiae serves as a scaffold for the Mitotic Exit Network (MEN), a signaling cascade that ensures mitosis is complete before cytokinesis begins. nih.gov Similarly, Cdc11p in S. pombe is essential for anchoring the Septation Initiation Network (SIN) to the SPB, which triggers the formation of the septum that divides the cells. h1.conih.govmolbiolcell.org

Human Centriolin performs a comparable scaffolding role. A specific domain of Centriolin, which is homologous to Nud1p and Cdc11p, is responsible for its cytokinesis activity. rupress.org This functional conservation is so pronounced that the Nud1p-like domain of human Centriolin can physically interact with Bub2p, a component of the budding yeast MEN pathway. rupress.org This suggests that the protein-protein interaction interfaces have been maintained throughout evolution. In both yeast and humans, disruption of these proteins leads to failures in cell division, resulting in multinucleated cells. nih.govrupress.org

Functional Divergence:

The divergence in function is largely tied to the increased complexity of cytokinesis in metazoans. While yeast undergoes a relatively straightforward process of budding or fission, animal cell cytokinesis involves the formation of a contractile ring, a midbody structure, and a final abscission event where the two daughter cells are physically separated. mdpi.com

Centriolin has acquired functions specific to these more complex processes. It localizes to the midbody during late cytokinesis, where it plays a critical role in the final abscission step. nih.gov It acts as a scaffold to recruit the exocyst and SNARE complexes, which are involved in the targeted membrane vesicle fusion required to sever the intercellular bridge. nih.govembopress.org This specific role in orchestrating membrane trafficking during abscission is a key function not observed in its yeast homologs.

Furthermore, Centriolin is implicated in the progression from the G1 to the S phase of the cell cycle in vertebrates. rupress.organnualreviews.org Silencing of Centriolin not only causes cytokinesis failure but can also lead to an arrest in the G1 phase in viable cells. nih.govrupress.org This links the centrosome's function directly to cell cycle checkpoint controls, a layer of regulation that is more elaborate in higher eukaryotes.

The table below summarizes the conserved and diverged functions of Centriolin and its yeast homologs.

FunctionS. cerevisiae Nud1pS. pombe Cdc11pH. sapiens Centriolin
Conserved
Location at MTOCSpindle Pole Body nih.govSpindle Pole Body h1.coCentrosome rupress.org
Scaffolding RoleAnchors MEN components nih.govAnchors SIN components nih.govAnchors cytokinesis regulators rupress.org
Role in Mitotic ProgressionRegulates mitotic exit nih.govRegulates septation initiation h1.coRequired for late cytokinesis rupress.org
Diverged
Role in AbscissionNot ApplicableNot ApplicableRecruits exocyst/SNARE complexes to the midbody embopress.org
Role in G1/S ProgressionNot establishedNot establishedRequired for entry into S phase rupress.organnualreviews.org

Subcellular Localization Dynamics of Centriolin

Constitutive Localization to the Centrosome

The centrosome, the primary microtubule-organizing center (MTOC) in animal cells, serves as the principal residence for Centriolin throughout the cell cycle. nih.govnih.gov Immunofluorescence microscopy studies have consistently demonstrated the presence of Centriolin at the centrosomes in a wide array of species, including humans, monkeys, hamsters, mice, and Xenopus. nih.gov This localization is a defining characteristic of the protein, with its presence maintained from interphase through mitosis. frontiersin.org The constitutive nature of its centrosomal localization suggests a fundamental role in the core functions of this organelle. nih.govnih.gov While it is a permanent resident of the centrosome, its specific interactions and concentration at substructures within the organelle are subject to cell cycle-dependent regulation. frontiersin.orgnih.gov

Specific Localization to the Maternal Centriole and Subdistal Appendages

Within the centrosome, which consists of a pair of centrioles, Centriolin exhibits a highly specific localization pattern. It preferentially associates with the older, more mature of the two centrioles, known as the mother centriole. nih.govresearchgate.netnih.gov This asymmetric distribution is critical, as the mother centriole is distinguished by the presence of unique structures called distal and subdistal appendages (SDAs), which are absent from the daughter centriole. researchgate.netnih.govresearchgate.net

Centriolin is a key component of the subdistal appendages, which are involved in anchoring microtubules. nih.govuniprot.org Super-resolution microscopy has provided detailed insights into the molecular architecture of the SDAs, revealing a hierarchical assembly of proteins. elifesciences.orgresearchgate.net Within this structure, Centriolin is positioned above layers of the protein ODF2 and radially inward from Ninein and CEP170. elifesciences.org The proper localization of Centriolin is dependent on other SDA components, and in turn, the loss of Centriolin disrupts the recruitment of downstream proteins like Ninein and CEP170 to the subdistal appendages. researchgate.net

Table 1: Hierarchical Assembly of Proteins at the Subdistal Appendages (SDAs)
ProteinRelative Position to CentriolinKey FunctionReference
ODF2Forms layers beneath CentriolinEssential for appendage formation elifesciences.orgresearchgate.net
Centriolin Core Component Anchors other SDA proteins elifesciences.orgresearchgate.net
NineinLocalizes radially outward from CentriolinMicrotubule anchoring elifesciences.orgresearchgate.net
CEP170Localizes radially outward from CentriolinMicrotubule anchoring elifesciences.orgresearchgate.net

Dynamic Relocalization During Cell Division

The localization of Centriolin undergoes significant and precisely regulated changes during cell division, reflecting its active participation in both meiosis and mitosis.

During cytokinesis, the final stage of cell division where the cytoplasm is partitioned between two daughter cells, Centriolin relocates to a specialized structure called the midbody, or Flemming body. researchgate.netmolbiolcell.orgpasteur.fr This transient structure forms within the intercellular bridge connecting the two nascent cells. nih.gov The relocalization process is sequential: early in telophase, Centriolin appears as one or two dots adjacent to the intercellular bridge, consistent with the translocation of the maternal centriole to this site. nih.gov Subsequently, it becomes more diffusely organized within the bridge before ultimately concentrating in a distinct ring structure within the midbody. nih.govresearchgate.net

At the midbody, Centriolin plays a critical role in the terminal step of cytokinesis, known as abscission. merckmillipore.com It functions as a scaffold, anchoring exocyst and SNARE complexes, which are essential for the vesicle fusion events that lead to the final separation of the daughter cells. uniprot.orgmolbiolcell.org The proper localization of Centriolin to the midbody is dependent on other proteins, such as the motor protein MKLP-1 and the kinase MNK1. researchgate.netresearchgate.net

Table 2: Factors Involved in Centriolin's Midbody Localization and Function
FactorRoleReference
MKLP-1Required for Centriolin localization to the midbody ring researchgate.net
MNK1Kinase activity is necessary for Centriolin localization to the midbody researchgate.net
SNARE ComplexesBrought to the midbody by Centriolin to facilitate abscission molbiolcell.org
Exocyst ComplexAnchored at the midbody by Centriolin uniprot.orgmerckmillipore.com

In the specialized cell division of meiosis, which produces gametes, Centriolin also exhibits dynamic localization. nih.gov In meiotic oocytes, which lack canonical centrosomes, Centriolin is found localized to the meiotic spindles. nih.gov Specifically, following the breakdown of the germinal vesicle, Centriolin becomes concentrated at the spindle poles. nih.gov This polar concentration is maintained through both metaphase I and metaphase II, suggesting a role in the organization and function of the meiotic spindle. nih.gov As the oocyte proceeds through the metaphase/telophase transition, Centriolin relocates from the spindle poles to the midbody, similar to its behavior in mitosis. nih.gov

During mitosis, Centriolin's association with the centrosome is modulated. At the transition from metaphase to anaphase, the intensity of Centriolin staining at the centrosomes diminishes, preceding its appearance at the intercellular bridge and midbody. nih.gov Studies have shown that Centriolin redistributes between the mitotic centrosomes during metaphase. nih.gov Furthermore, it co-localizes with proteins like HectD1 specifically at the spindle poles during mitosis, an association not observed in interphase cells. researchgate.net This indicates a dynamic recruitment or conformational change that exposes interaction sites specifically during the mitotic phase. The integrity of the mitotic spindle is crucial for this localization, as disruption of microtubules with agents like nocodazole (B1683961) leads to the disappearance of Centriolin from the spindle and its poles. nih.gov

Interaction with Pericentriolar Material (PCM) Components

Centriolin's function is closely tied to its interaction with the pericentriolar material (PCM), the protein matrix that surrounds the centrioles and is responsible for microtubule nucleation. nih.govwikipedia.org The composition and size of the PCM expand dramatically as the cell enters mitosis in a process called centrosome maturation. frontiersin.orgwikipedia.org

As a component of the subdistal appendages, which are embedded at the interface of the centriole and the PCM, Centriolin is strategically positioned to influence PCM organization. nih.govresearchgate.net Research has shown that Centriolin forms a complex with the core PCM scaffolding component, Pericentrin. nih.gov Its role in anchoring Ninein at the mother centriole further integrates it into the PCM network, as Ninein is a key protein for anchoring microtubules. researchgate.net These interactions highlight Centriolin's role not just as a structural component of the centriole appendages but also as a protein that influences the broader organization and function of the PCM.

Table 3: Centriolin Interactions with PCM Components
Interacting PCM ProteinNature of Interaction/RelationshipReference
PericentrinForms a complex with Centriolin nih.gov
NineinCentriolin is required for the proper localization of Ninein to the subdistal appendages researchgate.net
γ-tubulinFunctionally linked, as SDAs (containing Centriolin) are involved in microtubule anchoring, a process initiated by γ-tubulin complexes within the PCM nih.govwikipedia.org

Compound and Protein Index

NameAbbreviation/Synonym
Aurora BAur B
CentriolinCep110, Centrosomal protein 110
CEP170Centrosomal protein 170
γ-tubulinGamma-tubulin
HectD1HECT domain E3 ubiquitin protein ligase 1
MKLP-1Mitotic kinesin-like protein 1
MNK1MAP kinase-interacting serine/threonine-protein kinase 1
Ninein
Nocodazole
ODF2Outer dense fiber protein 2
PericentrinPCNT
SNARE proteinsSoluble N-ethylmaleimide-sensitive factor attachment protein receptor

Cytoplasmic and Non-Centrosomal Localization

While Centriolin is predominantly recognized as a core component of the centrosome, a significant body of research has demonstrated its dynamic localization to various cytoplasmic and non-centrosomal sites. This distribution is critical for its diverse functions beyond microtubule organization, particularly in cell division and development.

Detailed research findings indicate that Centriolin's presence in the cytoplasm is not merely transitional but functional. In mouse oocytes, for instance, during the germinal vesicle (GV) stage, Centriolin is distributed throughout the cytoplasm as well as the nucleus. nih.gov Following germinal vesicle breakdown (GVBD), it then relocalizes to the meiotic spindle, with a higher concentration at the spindle poles. nih.gov This dynamic repositioning highlights its role in the acentrosomal meiotic divisions characteristic of oocytes.

Beyond a diffuse cytoplasmic presence, Centriolin is concentrated at specific non-centrosomal structures at distinct phases of the cell cycle. Its localization is meticulously regulated to execute critical cellular processes, most notably the final stages of cytokinesis.

Key Non-Centrosomal Locations of Centriolin:

Midbody and Flemming Body: During late telophase and cytokinesis, Centriolin accumulates at the midbody, the transient structure connecting two daughter cells. nih.govnih.gov Here, it plays an essential role by anchoring the exocyst and SNARE complexes, which are required for the vesicle trafficking that mediates abscission, the final severing of the intercellular bridge. nih.govwikipedia.org This function is critical for the successful completion of cell division.

Meiotic Spindle Poles: In mammalian oocytes, which lack canonical centrosomes, Centriolin is found concentrated at the poles of the meiotic spindle. nih.gov This suggests a vital role in organizing the acentrosomal spindle required for accurate chromosome segregation during meiosis.

Apical Bands of Epithelial Cells: Centriolin has been identified at non-centrosomal apical bands in specialized epithelial cells. nih.gov These structures are involved in anchoring the minus ends of microtubules, indicating a function for Centriolin in microtubule organization independent of the centrosome in differentiated cells. nih.gov

Other Reported Locations: Proteomic and cellular localization studies have also identified Centriolin at the Golgi apparatus, the plasma membrane, and within the general cytosol. uniprot.org

The following table summarizes the key non-centrosomal localizations of Centriolin and the associated research findings.

LocationCell Type/StageAssociated Function/Observation
Cytosol General, Mouse Oocytes (GV stage)Diffuse localization observed; serves as a pool for recruitment to other structures. nih.govuniprot.org
Midbody / Flemming Body Mitotic Cells (Late Telophase / Cytokinesis)Anchors exocyst and SNARE complexes to mediate abscission. nih.govwikipedia.org
Meiotic Spindle Poles Mouse Oocytes (Post-GVBD)Concentrated at poles of the acentrosomal spindle, suggesting a role in spindle organization. nih.gov
Apical Bands Specialized Epithelial CellsAppears to anchor the minus-ends of microtubules at non-centrosomal sites. nih.gov
Golgi Apparatus GeneralIdentified as a localization site through proteomic studies. uniprot.org
Plasma Membrane GeneralIdentified as a localization site through proteomic studies. uniprot.org

This dynamic shuttling and localization to distinct non-centrosomal sites underscore Centriolin's functional versatility as a signaling scaffold and a key regulator of cell cycle progression, particularly in the terminal phases of cytokinesis.

Roles of Centriolin in Cell Cycle Regulation and Division

Centrosome Duplication and Maturation

The centrosome, the primary microtubule-organizing center in animal cells, undergoes a tightly regulated duplication cycle in coordination with the cell's progression through interphase and mitosis. Centriolin is a key player in this process, contributing to the proper formation and function of the duplicated centrosomes.

While the precise mechanism of Centriolin's direct involvement in determining centriole length is an area of ongoing research, its association with the distal ends of centrioles suggests a role in their structural integrity. The regulation of centriole length is a critical aspect of centrosome biogenesis and is known to be controlled by an antagonistic relationship between the proteins CPAP, which promotes elongation, and CP110 (Centriolin), which can act as a capping protein to limit growth. Depletion of CP110 can lead to the formation of elongated microtubule structures at the centrioles. This suggests that Centriolin is part of the molecular machinery that ensures centrioles attain and maintain their characteristic length, which is crucial for their proper function.

Centriolin's localization and expression are dynamically regulated throughout the centrosome cycle, underscoring its integral role in this process. It is recognized as a marker for centrosome maturation. In interphase, Centriolin is localized to the mother centriole. As the cell progresses into mitosis, Centriolin accumulates at both mature centrosomes. Specifically, during the telophase-G1 transition, the appearance of Centriolin at the open end of a daughter centrosome is concomitant with its maturation into a mother centrosome. This dynamic localization highlights Centriolin's involvement in the functional transition of a newly formed centriole into a mature, fully competent microtubule-organizing center, ready for the next round of cell division.

Cytokinesis and Abscission

Cytokinesis is the final stage of cell division, where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. Centriolin plays a critical, well-documented role in the terminal phase of this process, known as abscission.

Disruption of Centriolin function, through methods such as siRNA silencing, leads to a distinct and dramatic failure in the final stages of cytokinesis. Cells proceed through cleavage furrow ingression but fail to complete the final separation, remaining connected by long, persistent intercellular bridges. This failure is not due to a general disruption of the microtubule cytoskeleton but rather a specific defect in the abscission process. The underlying mechanism involves the failure to recruit essential machinery for membrane trafficking and fusion to the midbody. Without Centriolin's scaffolding function, vesicles carrying new membrane material cannot be properly targeted and fused at the site of abscission, preventing the resolution of the intercellular bridge and leading to the formation of binucleated or multinucleated cells.

Consequences of Centriolin Disruption on Cytokinesis

Experimental ApproachObserved PhenotypeUnderlying Molecular DefectReference
siRNA-mediated depletionFormation of persistent intercellular bridges; failure of abscissionImpaired recruitment of exocyst and SNARE complexes to the midbody
CRISPR/Cas9-mediated knockoutIncreased percentage of multinucleated cellsInability to complete the final abscission event
Overexpression of CentriolinCytokinesis failure and formation of binucleated cellsDisruption of the normal stoichiometry of the abscission machinery

The resolution of the intercellular bridge is a critical step for the completion of cell division. Centriolin localizes to the midbody, a transient structure formed within the intercellular bridge that orchestrates abscission. During late cytokinesis, the maternal centriole, to which Centriolin is attached, can translocate to the intercellular bridge. This positioning is thought to be important for delivering regulatory signals for the final cleavage. Centriolin's presence at the midbody is essential for the recruitment of proteins that mediate the membrane remodeling and fusion events required to sever the connection between the two daughter cells. Disruption of Centriolin leads to a failure in this resolution process, resulting in cells that remain physically linked.

At the heart of Centriolin's role in cytokinesis is its function as a molecular scaffold at the midbody. It provides a platform for the assembly of protein complexes that are essential for the final stages of cell division. One of the most critical interactions is with the exocyst complex, a multi-protein machine responsible for tethering secretory vesicles to the plasma membrane prior to fusion. Centriolin also anchors SNARE proteins, which are the core machinery for membrane fusion. By bringing these components together at the midbody, Centriolin orchestrates the targeted delivery and fusion of vesicles, which adds new membrane and completes the separation of the daughter cells.

Key Proteins Scaffolded by Centriolin at the Midbody

Protein/ComplexFunctionConsequence of Disrupted InteractionReference
Exocyst complexTethers secretory vesicles to the plasma membraneFailure of targeted vesicle delivery to the abscission site
SNARE complexesMediate the fusion of vesicle and plasma membranesInhibition of membrane fusion required for cell separation
Bub2p (in yeast)Component of the mitotic exit networkPotential link to cell cycle checkpoint control during cytokinesis

Mitotic Exit and Cell Cycle Progression

Centriolin is a key protein localized to the maternal centriole that plays a significant role in the final stages of cell division and the subsequent progression of the cell cycle. oipub.comnih.gov Its functions are critical for ensuring the successful completion of mitosis and the entry of daughter cells into the next phase of their lifecycle. Disruption of Centriolin's function has been shown to lead to failures in cytokinesis and subsequent cell cycle arrest, highlighting its importance in these fundamental cellular processes. nih.govresearchgate.net

Studies have demonstrated that Centriolin is necessary for mitotic exit. nih.gov It has sequence homology with proteins in the mitotic exit network (MEN) in yeast, which controls the late stages of mitosis. rupress.orgnih.gov In vertebrate cells, Centriolin acts as a scaffold at the midbody during the final step of cytokinesis, known as abscission. nih.gov This scaffolding role is crucial for recruiting the necessary protein complexes that mediate the membrane fusion events required for the physical separation of the two daughter cells. nih.gov When Centriolin function is disrupted, cells often fail to complete cytokinesis, resulting in cells that remain connected by long intercellular bridges. oipub.comnih.gov Many of these cells then re-enter mitosis without dividing, leading to the formation of multicellular syncytia. oipub.comnih.gov

Regulation of G1/G0 Arrest and S Phase Entry

Following its role in the successful completion of mitosis, Centriolin is also implicated in the regulation of the subsequent G1 phase and the entry into S phase. oipub.comnih.gov When cells fail to complete cytokinesis due to Centriolin disruption, a cascade of events is triggered that affects cell cycle progression. nih.gov

Research has shown that after a protracted period of cytokinesis failure, viable cells tend to arrest in the G1/G0 phase of the cell cycle. oipub.comnih.govrupress.org This arrest prevents the cells from proceeding into the S phase, where DNA replication occurs. oipub.com This G1 arrest is a robust consequence of Centriolin disruption, as confirmed by studies using both siRNA knockdown and CRISPR/Cas9 gene editing techniques. nih.govresearchgate.net The arrest in G1 suggests that a checkpoint mechanism may be activated in response to the cytokinesis failure, preventing the propagation of aneuploid cells that would result from mitotic errors. rupress.org Therefore, Centriolin not only plays a direct mechanical role in the final stages of cell division but also influences the critical decision-making point in G1 that governs whether a cell will commit to another round of division. oipub.comnih.gov

Table 1: Effects of Centriolin Disruption on Mitotic Cell Cycle

Experimental ApproachObserved PhenotypeCell Cycle ConsequenceReference
siRNA SilencingFailure of abscission, cells remain connected by intercellular bridges.Increased late-stage mitotic cells, formation of syncytia. oipub.comnih.gov
Antibody InhibitionCytokinesis defect, formation of syncytia.Cell cycle arrest in G1/G0. rupress.org
CRISPR/Cas9 DisruptionFailed late stage of division, multinucleated cells.Robust arrest in G1 phase. nih.govresearchgate.net

Contribution to Mitotic Spindle Organization and Function

Centriolin is a component of the centrosome, the primary microtubule-organizing center in animal cells, which is fundamentally responsible for forming the mitotic spindle. nih.govnih.govgenome.gov The mitotic spindle is the machinery that segregates chromosomes equally into two daughter cells during mitosis. thoughtco.comyoutube.com

During mitosis, Centriolin co-localizes with the ubiquitin E3 ligase HectD1 at the spindle poles (centrosomes). nih.gov This localization places it at the heart of spindle organization. The centrosomes, with their core centrioles, nucleate the microtubules that form the spindle fibers. genome.gov These fibers attach to chromosomes and generate the forces needed for their alignment and subsequent separation. youtube.com While Centriolin is integral to the centrosome, some studies have observed that depletion of Centriolin via siRNA did not result in obvious defects in the microtubule network of the spindle during interphase or mitosis. nih.gov This suggests that while it is a key centrosomal protein, its primary role in mitosis may be more specialized towards the later events of cytokinesis rather than the initial formation and microtubule-organizing function of the spindle itself. nih.govresearchgate.net

Influence on Spindle Positioning and Orientation

Proper positioning and orientation of the mitotic spindle are crucial for correct cell division, particularly in the context of tissue development and asymmetric cell division. nih.govbiorxiv.org The orientation of the spindle determines the plane of cell division and thus the position of the daughter cells. biorxiv.org

Centriolin is part of a unique set of centrosome proteins that are critical for proper spindle orientation. nih.gov Studies have shown that mis-oriented spindles can be associated with the loss of specific proteins from the spindle poles, including Centriolin. nih.gov This indicates that Centriolin, as part of the centrosomal structure, contributes to the interactions between the spindle poles and the cell cortex, which are necessary to correctly orient the spindle within the cell. biorxiv.org

Meiotic Cell Division and Asymmetric Division in Oocytes

In contrast to its role in mitotic cells, Centriolin has a distinct and critical function during the meiotic divisions of oocytes, which are characterized by an absence of centrioles and highly asymmetric divisions. nih.govtandfonline.com Meiosis in oocytes involves two consecutive divisions to produce a large egg and small polar bodies, a process essential for generating a functional haploid gamete. tandfonline.com

Regulation of Peripheral Spindle Migration

A key event for achieving asymmetric division in oocytes is the migration of the meiotic spindle from the center of the oocyte to the periphery (the cortex). tandfonline.com This movement is a prerequisite for the extrusion of the small polar body.

Research has shown that Centriolin is a critical regulatory component for this process. nih.gov When Centriolin is depleted in mouse oocytes through either siRNA or Morpholino micro-injection, a failure of peripheral meiotic spindle migration is observed. nih.govnih.gov The spindles remain centrally located within the oocyte. nih.gov This failure to migrate is a direct cause of the resulting symmetric division, as the cleavage furrow forms near the centrally located spindle. nih.gov These findings establish that Centriolin plays an indispensable role in guiding the meiotic spindle to the oocyte cortex, a process driven by pulling forces and interactions with the cytoskeleton. nih.govbiorxiv.org

Table 2: Effects of Centriolin Depletion in Meiotic Oocytes

ParameterControl OocytesCentriolin-Depleted OocytesReference
Spindle Position Migrates to the cortex (periphery).Remains centrally located. nih.govnih.gov
Division Outcome Asymmetric (large oocyte, small polar body).Symmetric (large polar body or 2-cell like oocyte). nih.govtandfonline.com
Polarity Actin cap forms over the cortical spindle.Loss of actin cap. nih.gov
Cytokinesis Normal polar body emission.Normal polar body emission (but symmetric). nih.govnih.gov

Role in Polarity Establishment

The migration and anchoring of the spindle at the oocyte cortex are intimately linked to the establishment of cell polarity. nih.govmdpi.com This polarity is visibly marked by the formation of an actin cap in the cortex overlying the meiotic spindle. nih.gov

Centriolin is essential for this aspect of oocyte development. Depletion of Centriolin not only prevents spindle migration but also leads to a failure in establishing this cortical polarity. nih.gov Oocytes lacking sufficient Centriolin fail to form the characteristic actin cap that anchors the spindle. nih.gov This demonstrates that Centriolin is a key regulatory component involved in the broader process of establishing the polarity required for successful asymmetric division in meiotic oocytes. nih.gov

Roles of Centriolin in Cilia Biology

Primary Ciliogenesis and Basal Body Formation

Primary cilia are solitary, non-motile organelles that function as cellular antennae, sensing and transducing a wide array of extracellular signals. The formation of a primary cilium, a process known as primary ciliogenesis, is intricately linked to the cell cycle and is initiated from a basal body. Centriolin is a crucial player in the transformation of a centriole into a functional basal body, a necessary prerequisite for ciliogenesis.

The maturation of a mother centriole into a basal body is a pivotal step in the initiation of primary ciliogenesis. This process involves the acquisition of distal and subdistal appendages, which are essential for docking the centriole to the cell membrane and organizing the microtubule network. Centriolin, also known as CEP110, is a key protein localized to the subdistal appendages of the mother centriole.

Depletion of TBCCD1, a protein essential for the maintenance of centriole appendages, leads to a reduction in the levels of Centriolin at the subdistal appendages. biorxiv.org This highlights the importance of a proper protein network in maintaining the structural integrity of the centriole necessary for its maturation. The presence of Centriolin at the subdistal appendages is crucial for microtubule anchoring, a function that is vital for the proper positioning and function of the resulting basal body. biorxiv.org

Research has shown that Centriolin co-localizes with γ-tubulin at the basal body itself, rather than the ciliary rootlet, in multi-ciliated cells. nih.gov This precise localization underscores its direct involvement in the functions of the basal body. The transition from a centriole to a basal body is a highly regulated process, and the presence of Centriolin is a key indicator of a mature centriole ready to template the growth of a cilium.

Protein Location on Centriole/Basal Body Associated Function in Maturation
Centriolin (CEP110) Subdistal appendagesMicrotubule anchoring, essential for basal body positioning
TBCCD1 Proximal and distal regionsMaintenance of appendage proteins, including Centriolin
γ-tubulin Basal bodyCo-localizes with Centriolin, indicating a role in basal body function

The proper localization and function of Centriolin are essential for the integrity of the basal body, which in turn dictates the correct assembly of the cilium. While centrioles are essential for initiating cilia formation, they are dispensable for the subsequent maturation and maintenance of the cilium in some organisms like C. elegans. nih.gov However, the initial establishment of a functional basal body, a process in which Centriolin is intimately involved, is a non-negotiable step for ciliogenesis.

Motile Cilia Assembly and Maintenance

Motile cilia are found in large numbers on the surface of specialized cells and beat in a coordinated fashion to move fluids and particles. The assembly and maintenance of these complex structures are highly organized processes that rely on the proper function of their basal bodies. Centriolin is also implicated in the biology of motile cilia.

In multiciliated cells, such as those found in the respiratory tract, hundreds of basal bodies are generated to template the formation of an equal number of motile cilia. Centriolin has been identified at the basal bodies of these motile cilia. nih.gov The protein TBCCD1 is essential for the correct positioning of motile cilia basal bodies, and its depletion affects the levels of Centriolin. biorxiv.org This indicates that Centriolin is a critical component for anchoring and positioning the basal bodies of motile cilia, which is essential for their coordinated movement.

The maintenance of the structural integrity of the centriole appendages, where Centriolin resides, is crucial for the proper anchoring of motile cilia basal bodies. biorxiv.org The loss of proteins from the subdistal appendages, including Centriolin, can lead to defects in the organization and function of motile cilia.

Finding Implication for Motile Cilia
Centriolin localizes to the basal bodies of motile cilia. nih.govDirect involvement in the structure and function of motile cilia.
Depletion of TBCCD1 affects Centriolin levels and basal body positioning. biorxiv.orgCentriolin is crucial for the proper anchoring and organization of motile cilia.
Centriolin is a component of the subdistal appendages.Essential for the structural integrity and anchoring of the basal body.

Relationship between Centriolin Function in Cilia and Cell Cycle

The formation of the primary cilium is tightly regulated by the cell cycle. Ciliogenesis typically occurs when cells exit the cell cycle and enter a quiescent state (G0). The disassembly of the cilium is a prerequisite for cells to re-enter the cell cycle. Centriolin's function in both cytokinesis and ciliogenesis places it at a critical intersection between these two fundamental cellular processes.

Previous studies have established an important function for Centriolin in cytokinesis and cell cycle progression. nih.govresearchgate.net The observation that several central spindle and midbody proteins, including Centriolin, are also found at the basal body of cilia suggests a functional link. nih.gov This dual localization implies that the machinery used for cell division is repurposed for the formation and function of cilia.

The interaction of Centriolin with other proteins is also cell cycle-dependent. For instance, Centriolin interacts with the ubiquitin E3 ligase HectD1, and this interaction is most prominent during mitosis. nih.gov This suggests that the regulation of Centriolin's function is tightly controlled throughout the cell cycle, which likely impacts its role in both cell division and ciliogenesis. A disruption in the function of Centriolin can lead to defects in the transition between mitosis and the subsequent G1 phase, the window during which primary cilia are typically formed. nih.gov

The balance between the role of the centriole as a component of the centrosome in dividing cells and its function as a basal body in quiescent cells is critical. The presence and regulation of proteins like Centriolin are central to managing this transition, ensuring that both cell division and ciliogenesis occur at the appropriate times.

Molecular Interactions and Associated Complexes of Centriolin

Interactions with Exocyst Complex Components (e.g., Sec15, EXOC6)

Centriolin plays a pivotal role in the terminal phase of cell division, known as abscission, by anchoring protein complexes necessary for vesicle targeting and fusion at the midbody. uniprot.orgnih.gov Research has demonstrated that Centriolin directly interacts with components of the exocyst complex, a multiprotein complex essential for tethering secretory vesicles to the plasma membrane prior to fusion. uniprot.orgnih.gov

Biochemical analyses have confirmed that Centriolin is part of a large, membrane-associated complex that includes the exocyst. researchgate.net Specifically, the Nud1-like domain of Centriolin has been shown to interact with Sec15 (also known as EXOC6), a core component of the exocyst complex. researchgate.netnih.gov Immunoprecipitation experiments have further revealed that endogenous Centriolin associates with other exocyst components, such as Sec5 and Sec8. researchgate.net This interaction is critical for the localization of the exocyst complex to a specific ring structure within the midbody during cytokinesis. uniprot.org Disruption of this Centriolin-exocyst interaction leads to failed abscission, highlighting its importance in the final separation of daughter cells. uniprot.orgnih.gov

Interactions with SNARE Complex Components (e.g., SNAPIN)

In addition to the exocyst complex, Centriolin also interacts with components of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which mediates the fusion of vesicle and target membranes. nih.gov The protein SNAPIN (SNAP-associated protein) has been identified as a key interaction partner of Centriolin in this context. nih.govresearchgate.net

The association between Centriolin and SNAPIN is crucial for integrating vesicle fusion with the process of abscission. nih.gov Like the exocyst complex, SNAPIN's localization to the midbody is dependent on Centriolin. researchgate.net This Centriolin-dependent anchoring of both exocyst and SNARE complexes at the midbody ensures the targeted delivery and fusion of secretory vesicles, a process required for the final cleavage of the intercellular bridge connecting the two daughter cells. uniprot.orgnih.gov While SNAPIN is known to interact with SNARE proteins like SNAP-25, its association with Centriolin links it directly to the cytokinetic machinery. nih.gov

Table 1: Centriolin Interactions in Vesicle Trafficking

Interacting Complex Key Component(s) Functional Role of Interaction
Exocyst Complex Sec15 (EXOC6), Sec5, Sec8 Anchoring the vesicle-tethering machinery at the midbody for abscission. uniprot.orgresearchgate.net
SNARE Complex SNAPIN Linking vesicle fusion machinery to the midbody to facilitate the final step of cytokinesis. nih.govresearchgate.net

Association with Microtubules and Microtubule-Associated Proteins (MAPs)

Centriolin is fundamentally linked to the organization of the microtubule cytoskeleton. nih.gov It is localized to the subdistal appendages of the mother centriole, which are specialized structures implicated in anchoring microtubules. nih.gov The centrosome, where Centriolin resides, is the primary microtubule-organizing center (MTOC) in most animal cells, responsible for nucleating and organizing microtubule arrays that are essential for cell shape, intracellular transport, and the formation of the mitotic spindle. nih.govnih.govnih.gov

Centriolin's role extends beyond the centrosome in certain specialized cells. For instance, in polarized epithelial cells, Centriolin accumulates at non-centrosomal sites that are responsible for anchoring the minus-ends of microtubules, a function distinct from the microtubule nucleation that occurs at the centrosome. biologists.com This suggests that Centriolin is a key protein in defining sites of microtubule anchorage, working alongside other proteins to establish the cell's microtubule network. nih.govbiologists.com

The primary function of Centriolin in relation to microtubules is in their anchoring and organization. nih.govbiologists.com The subdistal appendages of the mother centriole, where Centriolin is concentrated, serve as major anchoring sites for microtubules during interphase. nih.govjackwestin.com This anchoring is crucial for establishing a radial array of microtubules that emanates from the centrosome, which acts as a scaffold for organizing organelles and guiding intracellular transport. nih.gov

In mitosis, the proper organization of the spindle is critical for chromosome segregation. Centriolin, in conjunction with Pericentrin, contributes to the integrity of the mitotic spindle poles and the organization of astral microtubules, which are essential for correct spindle positioning. nih.gov Depletion of Centriolin leads to a decrease in the length and number of astral microtubules, reinforcing its role in organizing these structures. nih.gov

Interactions with Centrosomal Proteins

As a core component of the centrosome, Centriolin's function is mediated through a network of interactions with other resident centrosomal proteins. These interactions are vital for both the structural integrity of the centrosome and its function in microtubule organization and cell cycle progression.

A significant interaction occurs between Centriolin and Pericentrin (Pcnt), a large coiled-coil protein that forms a key part of the pericentriolar material (PCM). nih.gov The PCM is the matrix surrounding the centrioles that is responsible for nucleating microtubules. nih.gov Immunoprecipitation studies have confirmed a direct physical interaction between Centriolin and Pcnt. nih.gov

This interaction is functionally important, particularly during mitosis. The localization of Centriolin to the mitotic spindle poles is dependent on the presence of Pericentrin. nih.gov In cells lacking Pericentrin, Centriolin is significantly displaced from the poles. nih.gov This functional link is further supported by the observation that, similar to Pericentrin depletion, the loss of Centriolin leads to defects in spindle orientation and a reduction in astral microtubules, suggesting they operate in a common pathway to regulate mitotic spindle function. nih.gov

Centriolin is part of a broader network of proteins involved in centriole biogenesis and function, which includes CEP135 and CPAP (Centrosomal P-4.1-associated protein). While direct interactions between Centriolin (also known as CEP110) and these specific proteins are part of a complex assembly process, the broader network is well-established. CEP135 acts as a crucial linker protein within the centriole, connecting the central cartwheel structure, formed by proteins like hSAS-6, to the outer microtubules. nih.govnih.gov It does this by interacting directly with both hSAS-6 and CPAP. nih.govnih.gov

CPAP is essential for the elongation of the centriolar microtubules. nih.gov The recruitment of CPAP to the centriole is dependent on CEP135. nih.govnih.gov Depletion of CEP135 not only disrupts the centriolar localization of CPAP but also blocks the centriole elongation that CPAP normally promotes. nih.govnih.gov This intricate network of interactions, involving CEP135 and CPAP, is fundamental to the proper assembly and elongation of centrioles during the cell cycle. embopress.orgresearchgate.net

Table 2: Centriolin Interactions with Centrosomal Proteins

Interacting Protein Location/Complex Functional Role of Interaction
Pericentrin (Pcnt) Pericentriolar Material (PCM) Required for the localization of Centriolin to mitotic spindle poles; cooperative role in spindle orientation and astral microtubule organization. nih.gov
CPAP / CEP135 Centriole Core Part of the protein network essential for centriole assembly and elongation; CEP135 links the cartwheel to CPAP, which elongates microtubules. nih.govnih.govresearchgate.net

Other Subdistal Appendage Proteins (e.g., ODF2, CEP128, CCDC68, CCDC120, Ninein, CEP170)

Centriolin is an integral component of the subdistal appendages (sDAPs) of the mother centriole, where it participates in a complex, hierarchical assembly with numerous other proteins to anchor microtubules. nih.govnih.gov Super-resolution microscopy has elucidated the specific spatial organization of these proteins, revealing a defined architectural framework. elifesciences.orgnih.gov

The assembly of sDAPs is initiated by foundational proteins like Outer Dense Fiber Of Sperm Tails 2 (ODF2), which localizes close to the centriole wall and is critical for the recruitment of other sDAP components. nih.govbiorxiv.org ODF2 is thought to act upstream, anchoring proteins such as CCDC120 to the sDAPs. nih.govnih.gov CCDC120, in turn, plays a crucial role by recruiting both CEP170 and Ninein through distinct domains at its N-terminus. nih.gov Another protein, CCDC68, also interacts with CEP170 and appears to compete with CCDC120 for this recruitment. nih.govnih.gov

The protein CEP128 forms a complex with ODF2. elifesciences.orgnih.gov Studies have shown that the knockdown of CEP128 leads to the dissociation of Centriolin, Ninein, and CEP170 from the centriole, while ODF2 localization remains intact, highlighting the importance of the ODF2-CEP128 interaction for the stable assembly of the outer sDAP structure. nih.govroyalsocietypublishing.org

Spatially, Centriolin is located in the central region of the sDAP, slightly outside and distal to CEP128. elifesciences.orgnih.gov Ninein and CEP170 are positioned further out, towards the tip of the appendages, and have broader radial and longitudinal distributions. elifesciences.orgnih.gov This arrangement places ODF2 and CEP128 closer to the centriole core, with Centriolin acting as an intermediate scaffold, and Ninein and CEP170 forming the most external module involved in microtubule anchoring. biorxiv.org

Table 1: Interactions of Centriolin with Subdistal Appendage Proteins

ProteinInteraction Type / Relationship with CentriolinKey Findings
ODF2Upstream in assembly hierarchyAnchors CCDC120, which in turn recruits other proteins. nih.govnih.gov Essential for the assembly of the entire sDAP structure where Centriolin resides. nih.gov
CEP128Upstream in assembly hierarchyForms a complex with ODF2. elifesciences.org Depletion of CEP128 causes the dissociation of Centriolin from the sDAP. nih.govroyalsocietypublishing.org
CCDC120Hierarchical recruitmentRecruited by ODF2; subsequently recruits Ninein and CEP170, which are localized externally to Centriolin. nih.govnih.gov
CCDC68Hierarchical recruitmentCompetes with CCDC120 in recruiting CEP170 to the sDAPs. nih.govnih.gov
NineinFunctional co-localizationLocalizes toward the tip of the sDAP, radially outward from Centriolin. nih.gov Its localization is dependent on the upstream assembly involving ODF2 and CEP128. nih.govroyalsocietypublishing.org
CEP170Functional co-localizationLocalizes with Ninein at the sDAP tip. elifesciences.orgnih.gov Its recruitment is dependent on CCDC120 and the integrity of the core sDAP structure. nih.govroyalsocietypublishing.org

γ-Tubulin

Table 2: Functional Relationship between Centriolin and γ-Tubulin

ProteinRelationship TypeSupporting Evidence
γ-TubulinFunctional / Spatial OrganizationCentriolin is a component of sDAPs which anchor microtubules nucleated by γ-Tubulin. nih.govnih.gov Depletion of sDAPs alters the spatial boundary of γ-Tubulin at the centrosome. nih.govresearchgate.net

HOOK2

Centriolin directly interacts with Hook homolog 2 (HOOK2), a microtubule-binding protein that localizes to the centrosome throughout the cell cycle. researchgate.net Studies have demonstrated that the C-terminal domain of HOOK2 specifically binds to Centriolin (also known as CEP110). researchgate.netscispace.com This interaction is important for maintaining centrosomal structure and function. Expression of Centriolin's C-terminal domain can alter the distribution of endogenous HOOK2, and interference with HOOK2 function leads to defects in the radial organization of microtubules, further cementing the functional link between these two proteins at the microtubule-organizing center. researchgate.net

Table 3: Interaction between Centriolin and HOOK2

Interacting ProteinBinding DomainFunctional Consequence
HOOK2Directly binds to Centriolin via its C-terminal domain. researchgate.netscispace.comContributes to the establishment and maintenance of centrosomal structure and the radial organization of microtubules. researchgate.net

Interactions with Cell Cycle Regulatory Proteins (e.g., Bub2p)

Centriolin plays a direct role in cell cycle regulation through its interaction with components of the Mitotic Exit Network (MEN) pathway. nih.govnih.gov Centriolin contains a domain that shares homology with the yeast spindle pole body scaffold proteins Nud1p and Cdc11p. nih.govnih.gov This Nud1-like domain of human Centriolin has been shown to engage in a strong and specific interaction with the yeast protein Bub2p, a GTPase-activating protein. nih.govbohrium.com This interaction was confirmed through yeast two-hybrid analysis and co-immunoprecipitation. nih.gov

The MEN pathway is critical for controlling the final stages of mitosis and cytokinesis. elifesciences.org The binding of Centriolin's Nud1 domain to Bub2p links it directly to this regulatory network, and this interaction is crucial for its function in cytokinesis. nih.gov Overexpression of just the Nud1 domain of Centriolin is sufficient to induce cytokinesis failure, demonstrating the functional importance of this specific molecular interaction. nih.govbohrium.com

Table 4: Interaction of Centriolin with Cell Cycle Regulators

Interacting ProteinCentriolin DomainCellular ProcessSupporting Evidence
Bub2p (yeast)Nud1 homology domainMitotic Exit / CytokinesisDirect and specific binding confirmed by yeast two-hybrid and co-immunoprecipitation assays. nih.gov

Association with Signaling Pathway Components

Centriolin functions as a scaffold at the midbody during the final stage of cell division, known as abscission, where it recruits components of key signaling pathways. nih.gov It has been shown to interact with proteins of the vesicle-targeting exocyst and vesicle-fusion SNARE complexes. nih.gov This interaction is critical for regulating the terminal step of cytokinesis, where secretory vesicles are targeted to the midbody to mediate the membrane fusion events necessary for the physical separation of the two daughter cells. nih.govnih.gov

Furthermore, a yeast two-hybrid screen using the N-terminus of Centriolin as bait identified several potential interacting partners. nih.gov While many were associated with the Golgi and ubiquitin pathways, a few were identified as components of cellular signaling pathways, suggesting that Centriolin may have broader roles in cellular signaling that are currently being validated. nih.gov

Table 5: Centriolin's Association with Signaling Components

Associated Complex / PathwayRole of InteractionCellular Process
Exocyst and SNARE complexesActs as a scaffold to recruit these vesicle-targeting and fusion complexes to the midbody. nih.govnih.govTerminal cytokinesis (abscission). nih.gov
Putative signaling proteinsIdentified as potential interactors in a yeast two-hybrid screen. nih.govUnder investigation; suggests broader roles in cell signaling. nih.gov

Compound and Protein Index

NameAbbreviation / Alias
Bub2p-
CCDC68Coiled-Coil Domain Containing 68
CCDC120Coiled-Coil Domain Containing 120
Cdc11p-
CentriolinCEP110
CEP128Centrosomal Protein 128
CEP170Centrosomal Protein 170
γ-TubulinGamma-Tubulin
HOOK2Hook Homolog 2
Ninein-
Nud1p-
ODF2Outer Dense Fiber Of Sperm Tails 2 / Cenexin

Regulation of Centriolin Activity and Localization

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for rapidly modulating the function, stability, and localization of proteins like Centriolin. These chemical alterations allow the cell to respond swiftly to various signals and ensure that Centriolin performs its specific roles at the correct time and place.

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a primary mechanism for regulating protein activity. While the complete phosphoproteomic profile of Centriolin is still under investigation, its regulation by key mitotic kinases is strongly suggested by its function and localization. The GeneCards database lists several potential phosphorylation sites on Centriolin. genecards.org

Key kinases that are known to regulate centrosome function and mitotic events, such as Polo-like kinase 1 (PLK1) and Cyclin-dependent kinase 1 (CDK1), are prime candidates for Centriolin regulation. nih.govnih.gov PLK1, a critical regulator of mitosis, is enriched at centrosomes and the cytokinetic midbody, locations where Centriolin also resides. nih.gov PLK1 is known to control the removal of another centriolar protein, centrobin, from the mother centriole, a process that is essential for the formation of distal appendages. biologists.combiorxiv.org Given Centriolin's role in centrosome maturation and cytokinesis, it is highly probable that its function is similarly modulated by phosphorylation events driven by such master mitotic kinases. ksdb.org

Ubiquitination, the attachment of ubiquitin proteins to a substrate, can signal for its degradation, alter its localization, or mediate protein-protein interactions. Centriolin levels are known to be regulated via the ubiquitin-proteasome system, particularly during mitosis. nih.gov

Recent research has identified a direct interaction between Centriolin and the E3 ubiquitin ligase HectD1. nih.govnih.gov This interaction is cell cycle-dependent, with HectD1 co-localizing with Centriolin at the centrosome specifically during mitosis. nih.govresearchgate.net The expression levels of HectD1 and Centriolin appear to be inversely correlated; HectD1 expression peaks in mitosis, precisely when Centriolin levels decrease significantly. nih.gov This suggests a model where HectD1 ubiquitinates Centriolin, targeting it for degradation to facilitate proper progression through and exit from mitosis. nih.govnih.gov HectD1 is capable of assembling different types of ubiquitin chains, including K48-linked chains that typically target proteins for proteasomal degradation. nih.govbath.ac.uk The potential degradation of Centriolin mediated by HectD1 is thought to be necessary for the transition from mitosis to the subsequent G1 phase. nih.gov

Table 1: Centriolin-Interacting Proteins in Post-Translational Modification

Interacting ProteinProtein TypeInteraction ContextProposed FunctionSupporting Evidence
HectD1E3 Ubiquitin LigaseMitosis (at the centrosome)Mediates ubiquitination and subsequent degradation of Centriolin.Co-localization in mitosis; Inverse expression pattern with Centriolin. nih.govnih.gov
PLK1Serine/Threonine KinaseMitosis (at the centrosome)Potential phosphorylation of Centriolin to regulate its activity.Co-localization and known role in regulating other centrosomal proteins. nih.govbiologists.combiorxiv.org

Transcriptional and Translational Control Mechanisms

The amount of Centriolin protein in a cell is fundamentally controlled by the expression of its corresponding gene, CNTRL. This regulation occurs at both the transcriptional level (synthesis of messenger RNA from DNA) and the translational level (synthesis of protein from mRNA). aqa.org.uk

Experimental knockdown of Centriolin using small interfering RNA (siRNA), which targets its mRNA for degradation, results in cytokinesis failure. researchgate.net Similarly, permanent disruption of the CNTRL gene using CRISPR/Cas9 technology leads to a similar phenotype, confirming that the protein's presence is essential for this process. researchgate.net These findings demonstrate that cellular processes are highly sensitive to the levels of Centriolin, underscoring the importance of tightly regulating its expression.

In mouse oocytes, the mRNA levels of Centriolin have been observed to change during meiotic maturation, with a notable increase at the Metaphase II (MII) stage, indicating dynamic regulation of its transcription or mRNA stability during meiosis. nih.gov While the specific transcription factors that bind to the CNTRL promoter or the precise mechanisms that control the translation of its mRNA are areas of ongoing research, it is clear that these processes are finely tuned to ensure the appropriate concentration of Centriolin protein is available to meet the cell's needs at different stages. nih.govyoutube.comyoutube.com

Cell Cycle-Dependent Regulation of Expression and Localization

The expression and subcellular localization of Centriolin are dynamically regulated throughout the cell cycle, which is essential for its diverse functions in cell division. nih.gov

Expression: Western blot analysis of synchronized cells has shown that Centriolin protein levels fluctuate significantly during the cell cycle. The amount of Centriolin protein begins to increase as cells progress from G0/G1 into S phase, reaching its highest levels during S phase. nih.gov As the cells then enter mitosis, the protein levels of Centriolin begin to decline, with a marked reduction observed during the mitotic phase. nih.gov This cyclical expression pattern suggests that Centriolin is required at high levels for events related to centrosome duplication in S phase and at lower levels during mitosis, possibly being cleared to allow for mitotic exit. nih.gov

Localization: Centriolin's location within the cell is also precisely controlled. It is a core component of the centrosome and specifically localizes to the maternal (older) centriole throughout the cell cycle. nih.gov This asymmetric localization is critical for its function.

Interphase: Centriolin is found at the maternal centriole.

Mitosis: During mitosis, Centriolin concentrates at the spindle poles. nih.gov

Cytokinesis: As the cell progresses through telophase and into cytokinesis, Centriolin relocates from the spindle poles to the midbody, the structure that connects the two nascent daughter cells. nih.gov Its presence at the midbody is crucial for the final step of cell division, known as abscission. nih.govnih.gov

Depletion of Centriolin leads to defects in the late stages of cytokinesis and can cause cells to arrest in the subsequent G1/G0 phase, highlighting the critical importance of its regulated expression and localization for successful cell division. nih.govnih.gov

Table 2: Cell Cycle-Dependent Dynamics of Centriolin

Cell Cycle PhaseRelative Expression LevelSubcellular Localization
G0/G1Low, begins to increaseMaternal Centriole
S PhaseHighestMaternal Centriole
G2HighMaternal Centriole
Mitosis (Metaphase)DecreasingSpindle Poles
Cytokinesis (Telophase)LowMidbody

Influence of Upstream Signaling Pathways

Centriolin's function is integrated into the broader network of cellular signaling pathways that govern cell cycle progression. The centrosome acts as a signaling hub, concentrating a variety of regulatory proteins, including kinases and phosphatases, which allows for the coordination of complex cellular events. nih.govnih.gov

A key connection is to the Mitotic Exit Network (MEN), a signaling pathway in yeast that ensures mitosis is completed only after proper chromosome segregation. researchgate.netdntb.gov.uabiorxiv.org Centriolin contains a domain with sequence homology to Nud1p, a core component of the MEN that anchors the network to the spindle pole body (the yeast equivalent of the centrosome). nih.govnih.gov Furthermore, this domain of Centriolin has been shown to interact directly with Bub2p, another protein in the yeast MEN pathway. nih.govnih.govbohrium.com This suggests that Centriolin may function as a scaffold in mammalian cells, analogous to Nud1p, to integrate signals that control the final stages of mitosis and cytokinesis. mit.edu

The activity of master cell cycle kinases such as CDK1 and PLK1, which are known to localize to centrosomes, are critical upstream regulators of mitotic events. biorxiv.orgbiorxiv.org These kinases phosphorylate a multitude of substrates to drive the cell into and out of mitosis. Given Centriolin's dynamic phosphorylation state and its essential roles in mitosis and cytokinesis, it is a logical downstream target of these major signaling cascades that control the cell cycle. molbiolcell.org Additionally, signaling pathways related to the DNA damage response, involving kinases like ATM and ATR, are also known to impact centrosome function, representing another potential layer of upstream regulation for Centriolin. nih.gov

Compound and Protein List

NameType
CentriolinProtein
HectD1Protein (E3 Ubiquitin Ligase)
PLK1 (Polo-like kinase 1)Protein (Kinase)
CDK1 (Cyclin-dependent kinase 1)Protein (Kinase)
CentrobinProtein
Nud1pProtein (Yeast)
Bub2pProtein (Yeast)
ATM (Ataxia-Telangiectasia Mutated)Protein (Kinase)
ATR (Ataxia Telangiectasia and Rad3-related)Protein (Kinase)
UbiquitinProtein

Experimental Methodologies for Studying Centriolin Function

Genetic Perturbation Techniques

Genetic perturbation techniques are fundamental to understanding the necessity of Centriolin for specific cellular events. By reducing or eliminating its expression, scientists can observe the resulting phenotypes and infer the protein's function.

Small interfering RNA (siRNA) is a widely used tool for transiently silencing gene expression at the mRNA level. Studies utilizing siRNA-mediated knockdown of Centriolin have been crucial in identifying its role in cell division. Depletion of Centriolin in somatic cells has been shown to induce G1/G0 arrest and lead to errors in cytokinesis, the final step of cell division. nih.gov Specifically, this disruption results in cleavage failure, where the two daughter cells remain interconnected. nih.gov

Interestingly, the functional requirement for Centriolin can be context-dependent. In a study involving mouse meiotic oocytes, which naturally lack centrioles, knockdown of Centriolin using siRNA did not affect cytokinesis as indicated by polar body emission. nih.gov Instead, its depletion resulted in a failure of the meiotic spindle to migrate to the cell periphery, leading to the emission of an abnormally large polar body. nih.gov This suggests a specialized role for Centriolin in regulating asymmetric division in meiotic cells, distinct from its canonical role in cytokinesis in mitotic cells. nih.gov

Table 1: Phenotypes Observed Following siRNA-mediated Knockdown of Centriolin

Cell Type Experimental Approach Key Findings Reference
Somatic Cells siRNA silencing G1/G0 arrest, cytokinesis errors (cleavage failure) nih.gov
Mouse Oocytes siRNA micro-injection No effect on cytokinesis; failure of peripheral spindle migration, large polar body emission nih.gov

The CRISPR/Cas9 system allows for the permanent disruption of a gene at the genomic level, offering a complementary approach to the transient knockdown achieved with siRNA. Studies employing CRISPR/Cas9 to eliminate Centriolin have provided robust confirmation of its function in cell division.

Model organisms are invaluable for genetic studies. While direct research on stable Centriolin mutant lines in common model organisms was not detailed in the reviewed sources, studies on related proteins and in specific cellular contexts provide important insights. For instance, in the unicellular green alga Chlamydomonas reinhardtii, a mutation in the gene for centrin, another centriole-associated protein, leads to the formation of acentriolar spindles and results in increased genomic instability due to a higher rate of chromosome loss. nih.gov

In the context of vertebrate models, studies in mouse oocytes have utilized Morpholino micro-injection, alongside siRNA, to knock down Centriolin expression, confirming its role in asymmetric division. nih.gov Although this represents a transient knockdown rather than a stable genetic mutant, it highlights the utility of model systems like mouse oocytes for dissecting cell-type-specific functions of Centriolin. nih.gov The development of stable Centriolin mutant lines in organisms such as Drosophila melanogaster or Xenopus laevis would be a valuable future resource for further dissecting its roles in development and disease. nih.govnih.gov

Protein Expression and Localization Studies

Determining the precise subcellular location of Centriolin is key to understanding its function. High-resolution microscopy techniques are the primary tools for these investigations.

Immunofluorescence microscopy, which uses antibodies to detect specific proteins within a cell, has revealed that Centriolin is a dynamic component of the centrosome and midbody. Its localization changes throughout the cell cycle.

Interphase: Centriolin is present on the centrosome throughout the cell cycle. During centrosome duplication in the G2 phase, it is found on only one of the two duplicating centrosomes, specifically the older, maternal centriole. nih.gov

Mitosis: As cells enter mitosis, Centriolin levels at the centrosomes increase, peaking at metaphase, indicating it is a marker for centrosome maturation. nih.gov From the metaphase-to-anaphase transition onward, its staining at the centrosomes diminishes. nih.gov

Cytokinesis: During the final stage of cell division, Centriolin relocates to the intercellular bridge and ultimately becomes concentrated at the midbody, a transient structure that connects the two daughter cells before abscission. nih.gov In meiotic oocytes, Centriolin is also found at the spindle poles and the midbody. nih.gov

Table 2: Subcellular Localization of Centriolin Throughout the Cell Cycle

Cell Cycle Stage Location Key Observation Reference
Interphase (G1/S) Centrosome (Maternal Centriole) Present on the older of the two centrioles. nih.gov
G2/Prophase Duplicating Centrosomes Staining appears on the second centrosome. nih.gov
Metaphase Mitotic Spindle Poles (Centrosomes) Brightest staining; marks mature centrosomes. nih.gov
Anaphase/Telophase Diminished at Centrosomes Levels at spindle poles decrease. nih.gov
Cytokinesis Midbody Concentrates in the intercellular bridge. nih.govnih.gov

Live-cell imaging allows for the visualization of cellular processes in real-time. While studies specifically detailing the dynamics of fluorescently-tagged Centriolin are not extensively covered in the provided search results, the technique has been instrumental in studying the structures with which Centriolin is associated.

For example, expressing Green Fluorescent Protein (GFP) fused to centrin (GFP-centrin) has enabled the direct visualization of centriole behavior throughout the cell cycle in living cells. nih.gov This approach allows researchers to observe centriole duplication and segregation dynamically. nih.gov Similarly, time-lapse imaging experiments have tracked the movement of the maternal centriole, where Centriolin resides, showing its translocation to the intercellular bridge during cytokinesis. nih.gov The use of fluorescently tagged proteins, such as GFP-fusions, combined with advanced confocal microscopy, is a powerful method to investigate the dynamic recruitment and relocation of proteins like Centriolin during complex cellular events such as mitosis and cytokinesis. nih.govresearchgate.net

Electron Microscopy and Electron Tomography

Electron microscopy (EM) and electron tomography (ET) are powerful techniques for visualizing the detailed three-dimensional structure of cellular components at the nanoscale, providing critical insights into the localization and structural context of proteins like Centriolin within the centrosome. nih.govwikipedia.org

Conventional transmission electron microscopy (TEM) has been instrumental in characterizing the ultrastructure of the centrosome, which consists of a pair of centrioles embedded in a protein matrix known as the pericentriolar material. nih.gov These studies have revealed the intricate nine-fold symmetry of centriolar microtubules and associated appendages where Centriolin is known to reside. elifesciences.org

More recently, the development of high-throughput electron tomography has enabled the reconstruction of detailed 3D models of centrioles from serial sections of cells. nih.govresearchgate.net This advanced workflow involves several key steps:

Sample Preparation: Cells are chemically fixed, post-fixed with agents like osmium tetroxide and uranyl acetate (B1210297) to enhance contrast, and embedded in resin. nih.gov

Serial Sectioning: The resin-embedded samples are cut into ultra-thin serial sections. nih.gov

Image Acquisition: A transmission electron microscope is used to acquire a series of images from these sections at different tilt angles. wikipedia.org A semi-automated high-throughput EM workflow can be used to screen for and target cells containing centrosomes. nih.gov

Tomographic Reconstruction: The collected tilt-series images are computationally aligned and reconstructed to generate a three-dimensional volume of the centriole. nih.govresearchgate.net

This approach allows for the precise measurement and morphometric analysis of centriolar structures. researchgate.net While not always focused directly on Centriolin, these high-resolution structural studies of the mother centriole's subdistal and distal appendages provide a detailed anatomical map for the localization of appendage proteins, including Centriolin. elifesciences.org The typical resolution of ET systems for biological applications is in the 5–20 nm range, which is suitable for examining large protein complexes and their organization. wikipedia.org

Biochemical and Molecular Interaction Assays

Co-immunoprecipitation and Affinity Purification

Co-immunoprecipitation (Co-IP) is a widely used biochemical technique to study protein-protein interactions within their native cellular context. nih.govnih.govabcam.com This method is instrumental in identifying and validating the interaction partners of Centriolin, thereby elucidating its role in various cellular processes. The general principle of Co-IP involves using an antibody specific to a "bait" protein (in this case, Centriolin) to pull it out of a cell lysate, along with any proteins that are bound to it (the "prey"). antibodies.com

The workflow for a typical Co-IP experiment to study Centriolin interactions is as follows:

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes. antibodies.com

Incubation with Antibody: The cell lysate is incubated with an antibody that specifically recognizes Centriolin. abcam.com

Immunocomplex Precipitation: Protein A/G-conjugated beads are added to the lysate. These beads bind to the antibody, which in turn is bound to Centriolin and its interacting partners, forming a larger complex that can be precipitated from the solution. nih.gov

Washing: The precipitated complexes are washed multiple times to remove non-specifically bound proteins. nih.gov

Elution and Analysis: The bound proteins are eluted from the beads and are typically analyzed by Western blotting or mass spectrometry to identify the interacting partners. antibodies.com

A specific application of this technique in Centriolin research involved testing the interaction between the Nud1 homology domain of human Centriolin and the yeast protein Bub2p. nih.gov This interaction was demonstrated through immunoprecipitation, supporting the functional conservation of this domain. nih.gov

Western Blotting for Protein Level Analysis

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a sample. abcam.com In the context of Centriolin research, it is used to assess protein expression levels under different experimental conditions, such as overexpression or gene silencing, and to confirm the presence of the protein in subcellular fractions.

Antibodies raised against recombinant Centriolin have been shown to recognize a specific band of approximately 270 kDa on Western blots of isolated centrosome fractions from both human (HeLa) and Xenopus (XTC) cells. researchgate.net Similarly, when HA-tagged Centriolin is overexpressed in cells, an anti-HA antibody detects a band of a similar molecular weight. researchgate.net

However, detecting endogenous Centriolin in whole cell lysates by Western blotting can be challenging due to its relatively low abundance, a common characteristic of many centrosomal proteins. nih.gov Despite this, the technique is effective for analyzing enriched subcellular fractions. For instance, after silencing Centriolin expression using siRNA, a significant reduction in the Centriolin protein level at the centrosome can be quantified through immunofluorescence, even when Western blotting of whole cell lysates is not feasible. nih.gov In studies involving morpholino-mediated knockdown of Centriolin in oocytes, Western blotting has been successfully used to demonstrate a significant reduction in protein expression. nih.gov

Sample Type Detected Protein Approximate Molecular Weight Key Findings
Isolated Centrosome Fractions (HeLa, XTC)Endogenous Centriolin~270 kDaConfirms the presence and size of Centriolin in centrosomes. researchgate.net
Whole Cell Lysate (Overexpression)HA-tagged Centriolin~270 kDaValidates the expression of the full-length protein construct. researchgate.net
Mouse Oocyte Lysate (Knockdown)Endogenous CentriolinNot specifiedDemonstrates reduced protein levels after morpholino injection. nih.gov

In Vitro Binding Assays

In vitro binding assays are crucial for determining whether the interaction between two proteins is direct. These assays use purified or in vitro-translated proteins to test for binding in a controlled, cell-free environment.

One key method used to study Centriolin's interactions is the yeast two-hybrid system. This genetic method detects protein-protein interactions in vivo within a yeast cell. A specific application in Centriolin research was to test the interaction between the Nud1 homology domain of human Centriolin and components of the yeast Mitotic Exit Network (MEN). nih.gov This analysis demonstrated a direct interaction between the Centriolin Nud1 domain and the yeast protein Bub2p, but not with another related protein, Bfa1p. nih.gov

Another approach involves using recombinant proteins in pull-down assays. For example, a recombinant viral nucleoprotein bound to Ni-NTA resin can be incubated with cell lysates to determine if it "pulls down" a specific cellular protein, which is then detected by immunoblotting. researchgate.net While not directly applied to Centriolin in the provided context, this methodology represents a common strategy for validating direct protein-protein interactions in vitro. Additionally, in vitro translation systems can be used to produce labeled proteins, such as [35S]methionine-labeled HA-tagged Centriolin, which can then be used in binding assays or for immunoprecipitation to confirm protein identity. researchgate.net

Functional Assays for Cell Cycle and Cilia Phenotypes

Analysis of Binucleate and Multinucleate Cell Formation

A key functional consequence of disrupting Centriolin is the failure of cytokinesis, the final step of cell division where the cytoplasm is divided to form two separate daughter cells. This failure often leads to the formation of binucleate or multinucleate cells. nih.govnih.gov The analysis of this phenotype is a critical functional assay for Centriolin's role in cell division.

Studies have shown that both the depletion of Centriolin via RNA interference (siRNA) and the overexpression of the full-length Centriolin protein can induce cytokinesis failure, resulting in a significant increase in the percentage of binucleate cells. nih.gov This phenotype is characterized by cells containing two nuclei within a single cytoplasm.

Furthermore, overexpression of a specific domain of Centriolin, the 120-amino acid Nud1 domain, is sufficient to cause this cytokinesis defect and the formation of binucleate cells, even without disrupting the localization of endogenous Centriolin at the centrosome. nih.gov This indicates that the Nud1 domain plays a crucial role in the cytokinesis process. The formation of binucleate cells is typically quantified by microscopic analysis of cells stained for DNA (to visualize nuclei) and a marker for the transfected or treated cells.

Experimental Condition Cell Type Phenotype Key Finding
Overexpression of HA-CentriolinCOS-7Increased binucleate cell formationDemonstrates that excess Centriolin disrupts cytokinesis. nih.gov
Overexpression of GFP-Nud1 DomainCOS-7Increased binucleate cell formationMaps the cytokinesis function to a specific domain of Centriolin. nih.gov
Silencing of Centriolin (siRNA)RPE-1Cytokinesis failure, intercellular bridgesShows that Centriolin is required for the final stages of cell division. nih.gov

Cell Cycle Progression Analysis (e.g., G1/G0 arrest)

The study of Centriolin's function is intricately linked to the cell cycle, as it plays a critical role in the final stages of cell division. nih.govresearchgate.net Methodologies to investigate its function often involve disrupting its expression and observing the subsequent effects on cell cycle progression. Key techniques include genetic silencing, protein level analysis in synchronized cells, and microscopic observation of cellular phenotypes.

Disruption of Centriolin, either transiently using small interfering RNA (siRNA) or permanently through CRISPR/Cas9 gene editing, has been shown to cause dysfunctional cell division and arrest in the G1 phase of the cell cycle. nih.govresearchgate.net Studies have demonstrated that the elimination of Centriolin leads to a failure in the transition from mitosis to the subsequent G1 phase. nih.gov This is often characterized by a failure of cytokinesis, the physical separation of daughter cells. researchgate.netnih.gov

To quantify these effects, researchers employ flow cytometry. This technique measures the DNA content of individual cells within a population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. In experiments where Centriolin function was abrogated by siRNA, cells arrested before S phase, indicating a potential block in G1 or at the G1/S transition. nih.gov

Immunofluorescence microscopy is another crucial tool, used to visualize the cellular consequences of Centriolin depletion. A common phenotype observed is a significant increase in binucleate or multinucleated cells, which is direct evidence of failed cytokinesis. researchgate.netnih.gov

To understand the dynamics of Centriolin itself, Western blotting is performed on lysates from cells that have been synchronized at specific stages of the cell cycle (G0, G1, S, and M). nih.gov These analyses have revealed that Centriolin protein levels are not static; they increase from the G0/G1 phase to the S phase and then decrease as cells enter mitosis. nih.gov This fluctuation suggests a tightly regulated role for Centriolin throughout the cell cycle.

Interactive Data Table: Effects of Centriolin Disruption on Cell Cycle

MethodologyCell Line(s)Key Observation
siRNA SilencingRPE-1, HelaArrest before S phase (G1/G0); increased percentage of binucleate cells; failed cytokinesis. nih.govnih.gov
CRISPR/Cas9HelaAccumulation of multinucleated cells due to failed cytokinesis; arrest in the G1 phase. nih.govresearchgate.netnih.gov

Interactive Data Table: Relative Centriolin Protein Levels During the Cell Cycle

Cell Cycle PhaseRelative Centriolin Expression
G0/G1Increasing
S PhaseHighest
Mitosis (M)Reduced

Data derived from studies on synchronized Hela cells. nih.gov

Ciliogenesis Assays

Centriolin is a key protein associated with the mother centriole's appendages, which are essential structures for the formation of primary cilia. researchgate.netnih.gov Therefore, ciliogenesis assays are fundamental to understanding its function. These assays typically involve inducing cilia formation in cultured cells and using advanced microscopy to observe the localization and behavior of Centriolin and other ciliary proteins.

A primary methodology for studying Centriolin's role in ciliogenesis is immunofluorescence microscopy . Researchers use specific antibodies to label Centriolin along with established markers for different parts of the cilium and centrosome. Common markers include acetylated α-tubulin to visualize the ciliary axoneme and γ-tubulin to identify the centrosome. nih.gov This technique allows for the precise localization of Centriolin at the base of the primary cilium, confirming its association with the mother centriole as it docks to the plasma membrane to initiate axoneme extension. nih.govnih.gov

To study the process of cilia formation, ciliogenesis is often induced in vitro. The most common method is serum starvation , which causes many cell types, such as NIH/3T3 or RPE-1 cells, to exit the cell cycle and enter a quiescent state (G0), a prerequisite for primary cilium assembly. biorxiv.org This controlled induction allows for a time-course analysis of the recruitment of proteins like Centriolin to the basal body.

More complex and physiologically relevant models are also employed. Mouse Tracheal Epithelial Cell (MTEC) cultures provide a system for studying the formation of hundreds of motile cilia (multiciliogenesis). nih.gov In these differentiating cells, researchers have observed that Centriolin, along with other centrosomal proteins, is significantly upregulated and initially appears in cytoplasmic aggregates before being incorporated into the newly forming centrioles that will become basal bodies. nih.gov

Another advanced method is the 3D in vitro rosette assay , which uses mouse embryonic stem cells (mESCs) to model early tissue development. biorxiv.orgresearchgate.net This system recapitulates key events like cell polarization and lumen formation, providing a context to study how Centriolin contributes to ciliogenesis during embryonic development. biorxiv.org

These assays collectively demonstrate that Centriolin is a core component of the centriolar machinery required for initiating and structuring the primary cilium.

Interactive Data Table: Experimental Models for Ciliogenesis Assays

Model SystemDescriptionRelevance for Studying Centriolin
Serum-Starved Cultured CellsInduces cell cycle exit (G0) and subsequent formation of a single primary cilium. biorxiv.orgAllows for the study of Centriolin's role in the assembly and function of the primary cilium at the mother centriole. nih.gov
Mouse Tracheal Epithelial Cells (MTECs)An in vitro model where progenitor cells differentiate to form hundreds of motile cilia. nih.govUsed to investigate the upregulation and localization of Centriolin during the large-scale amplification of centrioles required for multiciliogenesis. nih.gov
3D in vitro RosettesmESCs are cultured to form polarized structures with a central lumen, mimicking early embryonic tissue formation. biorxiv.orgresearchgate.netProvides a developmental context to study the role of Centriolin in cilia formation during cell polarization and morphogenesis. biorxiv.org

Emerging Concepts and Future Research Directions

Unraveling the Precise Hierarchical Assembly of Centriolar Appendages

Future research is focused on elucidating the intricate, stepwise construction of centriolar appendages, which are critical for microtubule anchoring and primary cilia formation. doaj.orgelifesciences.org Centriolar appendages are categorized into two main types: distal and subdistal. atlasgeneticsoncology.orgnih.gov The mother centriole, the older of the two centrioles in a pair, is distinguished by the presence of these structures. atlasgeneticsoncology.orgmit.edu

The assembly of these appendages is a hierarchical process, where the recruitment of specific proteins occurs in a defined order. For distal appendages, which are nine-fold symmetric blade-like structures, proteins such as CEP83, SCLT1, CEP164, and TTBK2 have been identified as critical for the structural assembly. doaj.orgelifesciences.orgbiorxiv.org The recruitment process is complex and interconnected, with CEP83 positioned at the top of the hierarchy, responsible for recruiting other key components like SCLT1 and CEP89. elifesciences.org

Centriolin (also known as CEP110) has been classified as a component of the subdistal appendages. nih.gov The assembly of subdistal appendages also follows a hierarchical model. For instance, the protein CCDC120 is anchored to the appendages by ODF2 and is subsequently responsible for recruiting CEP170 and Ninein. nih.gov Understanding the precise position and timing of Centriolin's integration into this subdistal appendage assembly pathway is a key area of ongoing investigation. Research aims to map the complete protein interaction network and dependencies that govern the formation of these structures, which are vital for organizing microtubules in interphase cells. nih.gov

Appendage TypeKey ProteinsRecruitment Hierarchy ExamplePrimary Function
Distal AppendagesCEP83, SCLT1, CEP164, TTBK2, FBF1, CEP89CEP83 recruits SCLT1 and CEP89Primary Cilia Formation
Subdistal AppendagesCentriolin (CEP110), ODF2, CCDC120, CEP170, NineinODF2 anchors CCDC120, which then recruits CEP170 and NineinMicrotubule Anchoring

Detailed Characterization of Centriolin's Role in Vesicle Trafficking and Membrane Dynamics During Abscission

Abscission, the final step of cytokinesis, requires a complex interplay of cytoskeletal components and membrane trafficking to physically separate the two daughter cells. nih.govuio.no Centriolin plays a crucial scaffolding role at the midbody during this process. nih.gov A primary focus of future research is to detail how Centriolin orchestrates vesicle trafficking and membrane fusion events necessary for abscission.

Centriolin is known to anchor the exocyst and SNARE complexes at the midbody, which are essential for the tethering and fusion of secretory vesicles. nih.govnih.gov Depletion of Centriolin leads to failed abscission, resulting in cells that remain interconnected by long intercellular bridges. nih.govnih.gov This highlights its critical role in the terminal phase of cell division. nih.govresearchgate.net

Furthermore, Centriolin regulates the recycling endosome pathway. nih.govnih.gov It controls the localization of key components like the GTPase Rab11 and its GTP-activating protein (GAP), Evi5, at the mother centriole's appendages. nih.gov Depletion of Centriolin disrupts the organization of the recycling endosome and displaces Evi5, leading to an increase in active, GTP-bound Rab11 at the mother centriole. nih.gov This suggests Centriolin is a key regulator of Rab11 activity at the centrosome, which in turn impacts the delivery of endosomes to the cleavage furrow and midbody during cytokinesis. nih.gov Future studies will aim to precisely map the domains of Centriolin that interact with vesicle trafficking machinery and to understand the temporal regulation of these interactions throughout the final stages of cell division.

Interplay between Centriolin-Mediated Centrosome/Cilia Functions and Cellular Signaling Pathways

The centrosome and the primary cilium, whose formation depends on the mother centriole's appendages, are now recognized as major hubs for cellular signaling. dntb.gov.ua An emerging area of research is the interplay between Centriolin's structural roles and the regulation of key signaling pathways, such as the Wnt and Transforming Growth Factor-β (TGF-β) pathways, which are fundamental to embryonic development and tissue homeostasis. nih.govnih.govscienceopen.comwikipedia.orgfrontiersin.org

The Wnt signaling pathway, for example, is critical for patterning during embryogenesis and for regulating cell proliferation and differentiation. nih.govscienceopen.com Similarly, the TGF-β pathway is involved in a wide array of cellular processes including cell growth, differentiation, and apoptosis. wikipedia.orgcellsignal.comcusabio.com While direct interaction between Centriolin and core components of these pathways is still under investigation, Centriolin's role in ciliogenesis is highly relevant. The primary cilium acts as an antenna, sensing extracellular signals and initiating intracellular cascades. Therefore, by being essential for the assembly of the appendages that dock the cilium, Centriolin indirectly influences these signaling pathways.

Additionally, Centriolin's function is modulated by other signaling events, such as post-translational modifications. Recent evidence shows a cell-cycle-dependent interaction between Centriolin and HectD1, a ubiquitin E3 ligase. nih.gov This interaction, which peaks during mitosis, suggests that ubiquitination may regulate Centriolin's function, potentially coordinating its roles in cell cycle progression and mitotic exit. nih.gov Future work will explore how Centriolin is integrated into these broader signaling networks and how its function at the centrosome and cilia is regulated by and, in turn, regulates these crucial developmental pathways.

Elucidating the Molecular Mechanisms Underlying Centriolin's Roles in Asymmetric Cell Division

Asymmetric cell division is a fundamental process for generating cell diversity, allowing a stem cell to self-renew while also producing a daughter cell that differentiates. nih.gov The centrosome, due to the inherent age difference between the mother and daughter centrioles, plays a significant role in this process. mit.edunih.govresearchgate.net The mother centriole, which contains appendages and is marked by proteins like Centriolin, often has a different fate from the daughter centriole. mit.edu

Research in mouse meiotic oocytes has provided specific insights into Centriolin's role. While Centriolin depletion in these cells does not prevent cytokinesis, it critically impairs asymmetric division. nih.gov The knockdown of Centriolin leads to a failure of the meiotic spindle to migrate to the cell periphery, resulting in the formation of abnormally large polar bodies. nih.gov This demonstrates that Centriolin is not a universal key player in cytokinesis but has a specialized role in regulating spindle positioning to ensure division asymmetry in specific contexts. nih.gov

The underlying molecular mechanism likely involves the unique ability of the mother centrosome, where Centriolin resides, to anchor microtubules and interact with the cell cortex. mit.edunih.gov Future investigations will focus on identifying the specific binding partners of Centriolin that link the centrosome to cortical cues and motor proteins responsible for spindle migration. Understanding how Centriolin's function is spatially and temporally regulated will be key to elucidating its contribution to establishing cellular and fate asymmetry during division. researchgate.net

Exploration of Centriolin's Functions in Specific Cell Types and Developmental Processes

While Centriolin is a core component of the centrosome in many animal cells, its specific functions and importance can vary between different cell types and developmental stages. atlasgeneticsoncology.org As seen in mouse oocytes, Centriolin's role in asymmetric division is pronounced, whereas its essentiality for cytokinesis appears context-dependent. nih.gov Exploring these cell-type-specific roles is a major direction for future research.

During embryonic development, tightly controlled cell division and signaling are paramount. nih.gov Wnt and other signaling pathways are crucial for these processes. nih.govscienceopen.com Given Centriolin's involvement in both cytokinesis and ciliogenesis, it is positioned to be a critical regulator of development. biorxiv.orgnih.gov For instance, in the developing nervous system, processes like neural tube closure and the proliferation of neural precursors are highly dependent on proper cell division and signaling, functions tied to Centriolin. nih.govnih.gov

Mutations in genes encoding various components of the centriolar appendages are known to cause a class of genetic disorders called ciliopathies, which are characterized by severe developmental defects. nih.gov Therefore, investigating the precise expression patterns and functions of Centriolin during the development of specific tissues and organs, such as the kidney, brain, and skeleton, will be crucial. This will help to understand how the disruption of its function at a cellular level translates into the complex phenotypes observed in developmental disorders.

Integration of Centriolin into Broader Cellular Networks and Systems Biology Approaches

To fully comprehend the diverse functions of Centriolin, it is essential to move beyond single-protein studies and integrate it into broader cellular networks. nih.gov Systems biology approaches, such as interactome mapping, are powerful tools for this purpose. embopress.orgmdpi.com These methods aim to identify all protein-protein interactions (PPIs) within a specific cellular compartment or process, providing a holistic view of the molecular machinery. embopress.orgnih.gov

A proximity-dependent biotinylation (BioID) study of the human centrosome-cilium interface has already generated a vast network of over 7,000 interactions, revealing extensive interplay between centriole duplication, ciliogenesis, and centriolar satellite biogenesis. nih.gov Analyzing Centriolin's position within such a network—by identifying its direct and indirect binding partners—can reveal novel functional modules and pathways it participates in.

Centriolin's known interactome already points to its role as a key node connecting different cellular processes. It links the core centrosome structure to the machinery of cytokinesis (exocyst, SNAREs), endosomal trafficking (Rab11, Evi5), and cell cycle regulation (HectD1). nih.govnih.govnih.gov Future research will likely employ advanced proteomic techniques to map the dynamic changes in Centriolin's interaction network throughout the cell cycle and during differentiation. This will provide a more complete picture of how Centriolin's function is integrated with other cellular systems to maintain cellular homeostasis. researchgate.net

Cellular ProcessKnown Centriolin InteractorsFunctional Implication
Cytokinesis/AbscissionExocyst complex, SNARE complexesScaffolding for vesicle fusion at the midbody
Vesicle TraffickingRab11, Evi5 (Rab11-GAP)Regulation of recycling endosome pathway at the centrosome
Cell Cycle RegulationHectD1 (E3 Ubiquitin Ligase)Potential regulation of Centriolin stability/function via ubiquitination

Molecular Mechanisms of Centriolin-Associated Cellular Dysfunctions

Dysfunction of Centriolin leads to significant cellular defects, primarily related to failures in cell division and ciliogenesis. Understanding the precise molecular mechanisms behind these failures, distinct from their ultimate clinical outcomes, is a key research goal.

The most prominent dysfunction associated with Centriolin disruption is a failure of abscission. nih.govresearchgate.net Mechanistically, the loss of Centriolin from the midbody prevents the recruitment of the exocyst and SNARE complexes. nih.gov This disrupts the targeted delivery and fusion of vesicles that are required to add new membrane and complete the separation of the two daughter cells. The cellular consequence is the formation of binucleated cells or syncytia, where multiple cells remain connected by cytoplasmic bridges. nih.govnih.gov Such a state can lead to genomic instability.

Secondly, as a component of the mother centriole's appendages, Centriolin is crucial for the formation of the primary cilium. atlasgeneticsoncology.orgresearchgate.net Disruption of appendage assembly prevents the mother centriole from docking at the cell membrane and acting as a basal body for cilium growth. nih.gov The molecular consequence is a failure in ciliogenesis. This impairs the cell's ability to sense and respond to extracellular signals, which is the underlying cellular basis for a wide range of disorders known as ciliopathies. nih.govnih.gov Mutations in genes encoding appendage proteins often lead to these conditions, highlighting the critical nature of this structure. nih.govfrontiersin.org Future studies will continue to dissect the specific protein-protein interactions involving Centriolin that, when disrupted, lead to these distinct cellular pathologies.

Q & A

Q. What are the primary cellular functions of Centriolin, and what experimental approaches are recommended to study its role in cytokinesis?

Centriolin regulates cytokinesis by anchoring vesicle fusion complexes and coordinating cell abscission. Methodologies include:

  • CRISPR/Cas9 knockout : Validate gene disruption via Western blot (e.g., α-tubulin as a loading control) and immunofluorescence to confirm centrosomal protein loss .
  • siRNA-mediated depletion : Compare results with CRISPR data to assess residual protein effects .
  • Pharmacological inhibitors : Use colchicine or nocodazole to disrupt microtubule dynamics and observe cytokinesis defects .

Q. Which antibodies are validated for detecting Centriolin in human cells via Western blot, and what methodological controls are essential?

  • Santa Cruz Biotechnology’s C-9 monoclonal antibody (mouse IgG1) is validated for Western blot (WB), immunoprecipitation (IP), and immunofluorescence (IF) .
  • Critical controls :
  • Include α-tubulin or GAPDH as loading controls.
  • Use CRISPR/Cas9 knockout cells as negative controls to confirm antibody specificity .

Q. What are the key parameters for optimizing Centriolin detection in immunohistochemistry (IHC)?

  • Antigen retrieval : Use citrate buffer (pH 6.0) for formalin-fixed tissues.
  • Antibody dilution : Titrate antibodies (e.g., 1:100–1:500) to minimize background .
  • Controls : Include tissue sections with known Centriolin expression and knockout validation .

Advanced Research Questions

Q. How should researchers design CRISPR/Cas9 experiments to study Centriolin’s role in cytokinesis, and how can off-target effects be minimized?

  • Design : Use sgRNAs targeting exon regions of Centriolin (e.g., CRISPR/Cas9 plasmid with puromycin selection). Validate knockout efficiency via Western blot and IF .
  • Off-target mitigation :
  • Perform whole-genome sequencing or use bioinformatics tools (e.g., COSMID) to predict off-target sites.
  • Include multiple sgRNAs to confirm phenotype consistency .

Q. How can researchers distinguish between direct and indirect effects of Centriolin inhibitors on cytokinesis?

  • Methodology :
  • Combine pharmacological inhibitors (e.g., colchicine) with genetic knockout (CRISPR) to compare phenotypes.
  • Perform time-course experiments to track temporal effects on cytokinesis.
  • Use rescue experiments (e.g., reintroduce functional Centriolin via overexpression) .

Q. What statistical approaches are recommended for analyzing multinucleation phenotypes in Centriolin-depleted cells?

  • Quantitative analysis :
  • Count multinucleated cells across ≥3 independent experiments.
  • Use ANOVA with Tukey’s post-hoc test to compare groups.
  • Report effect sizes and confidence intervals to enhance reproducibility .

Q. How can proteomics data be integrated with functional studies to map Centriolin’s interactome?

  • Workflow :
  • Perform co-immunoprecipitation (Co-IP) followed by mass spectrometry to identify binding partners.
  • Validate interactions using siRNA/CRISPR knockdown and functional assays (e.g., cytokinesis efficiency).
  • Use STRING or Cytoscape for network analysis to prioritize key interactors .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between siRNA and CRISPR/Cas9 data on Centriolin knockout phenotypes?

  • Troubleshooting :
  • Check residual protein levels in CRISPR models (e.g., incomplete knockout due to selection inefficiency) .
  • Validate antibody specificity using multiple clones (e.g., compare C-9 with polyclonal antibodies) .
  • Replicate experiments across cell lines (e.g., HeLa vs. primary cells) to rule out cell-type-specific effects.

Q. What experimental strategies can address conflicting results from Centriolin inhibitor studies?

  • Approach :
  • Standardize inhibitor concentrations (e.g., IC50 values) and treatment durations.
  • Cross-validate findings using orthogonal methods (e.g., genetic knockout vs. pharmacological inhibition) .
  • Publish raw datasets and detailed protocols to facilitate cross-lab comparisons .

Methodological Best Practices

Q. What criteria should guide the selection of Centriolin antibodies for high-resolution imaging studies?

  • Key factors :
  • Specificity : Prefer antibodies validated in knockout models (e.g., CRISPR/Cas9).
  • Signal-to-noise ratio : Optimize antibody dilutions and blocking buffers (e.g., 5% BSA).
  • Multiplex compatibility : Use secondary antibodies with non-overlapping emission spectra for co-staining .

Q. How can researchers ensure reproducibility in Centriolin-related cell cycle studies?

  • Recommendations :
  • Synchronize cells using double thymidine block or serum starvation.
  • Include positive/negative controls (e.g., untreated cells, known cell cycle inhibitors).
  • Use flow cytometry to quantify cell cycle phases alongside cytokinesis assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.